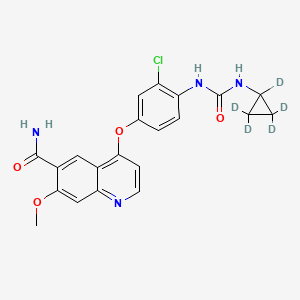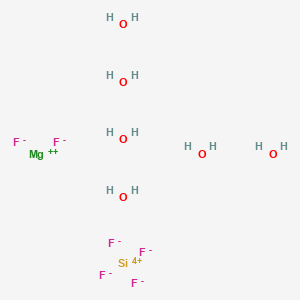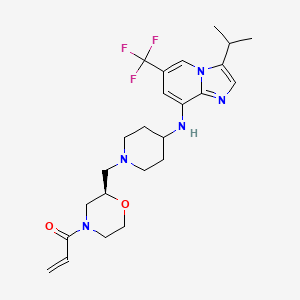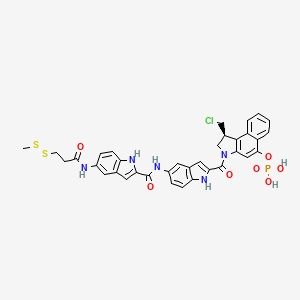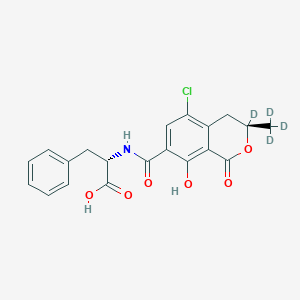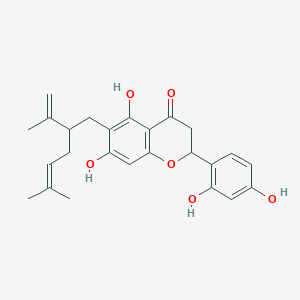
Kushenol F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Kushenol F can be synthesized through several chemical reactions involving flavonoid precursors. The synthesis typically involves the prenylation of flavonoid compounds, followed by cyclization and oxidation reactions . The reaction conditions often include the use of catalysts such as Lewis acids and bases, as well as solvents like ethanol and chloroform .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from the roots of Sophora flavescens using solvents like ethanol and chloroform . The extracted compound is then purified through various chromatographic techniques, including high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) .
Chemical Reactions Analysis
Types of Reactions
Kushenol F undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydroflavonoid derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the hydroxyl and prenyl groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products
The major products formed from the reactions of this compound include quinone derivatives, dihydroflavonoid derivatives, and various substituted flavonoid compounds .
Scientific Research Applications
Mechanism of Action
Kushenol F exerts its effects through various molecular targets and pathways:
Anticancer Activity: This compound induces apoptosis in cancer cells by inhibiting MAPK-related pathways.
Anti-inflammatory Activity: It reduces the production of pro-inflammatory cytokines like interleukin-1β and interleukin-6 by inhibiting the activation of NF-κB and IKK pathways.
Antioxidant Activity: This compound scavenges free radicals and reduces oxidative stress by upregulating the expression of antioxidant enzymes.
Comparison with Similar Compounds
Kushenol F is structurally similar to other flavonoids, such as:
Kushenol C: Another prenylated flavonoid with anti-inflammatory and antioxidant properties.
Kurarinone: A flavonoid with similar anticancer and anti-inflammatory activities.
Sophoraflavanone A: A flavonoid with potent antimicrobial and anti-inflammatory effects.
This compound is unique due to its specific prenylation pattern and its ability to inhibit MAPK-related pathways, which distinguishes it from other similar compounds .
Properties
Molecular Formula |
C25H28O6 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H28O6/c1-13(2)5-6-15(14(3)4)9-18-20(28)11-23-24(25(18)30)21(29)12-22(31-23)17-8-7-16(26)10-19(17)27/h5,7-8,10-11,15,22,26-28,30H,3,6,9,12H2,1-2,4H3 |
InChI Key |
SUPRHWQIFJRUCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC(CC1=C(C2=C(C=C1O)OC(CC2=O)C3=C(C=C(C=C3)O)O)O)C(=C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


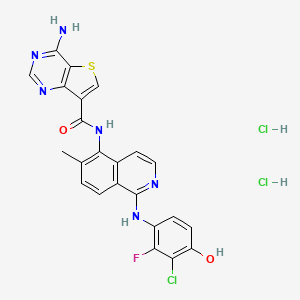
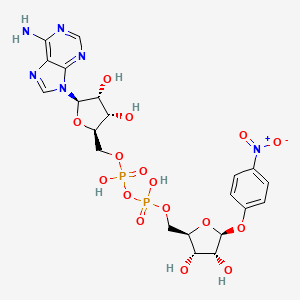
![5-[1-[(1R)-2-[2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B12428615.png)

![(2S,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxane-2-carboxylic acid](/img/structure/B12428622.png)
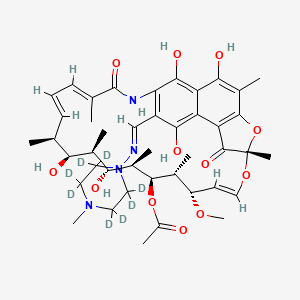
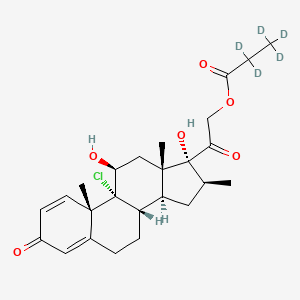
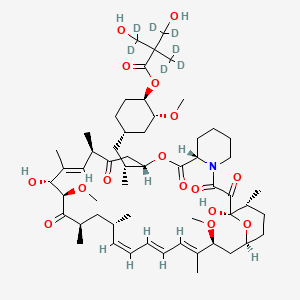
![(2R)-1-(4-cyanopyridin-2-yl)-N-[(1S)-1-[(3,3-difluorocyclobutyl)carbamoyl]-2,3-dihydroinden-1-yl]-N-(3,5-difluorophenyl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B12428643.png)
